(R)-6,8-Dichlorochroman-4-amine

Lipophilicity LogP Regioisomer comparison

(R)-6,8-Dichlorochroman-4-amine (CAS 1241681-63-9) is an enantiopure chiral amine belonging to the chroman (3,4-dihydro-2H-1-benzopyran) scaffold class, bearing chlorine atoms at the 6- and 8-positions of the aromatic ring and a primary amine at the 4-position with defined (R)-configuration. Its molecular formula is C₉H₉Cl₂NO with a molecular weight of 218.08 g/mol.

Molecular Formula C9H9Cl2NO
Molecular Weight 218.08 g/mol
Cat. No. B13032398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6,8-Dichlorochroman-4-amine
Molecular FormulaC9H9Cl2NO
Molecular Weight218.08 g/mol
Structural Identifiers
SMILESC1COC2=C(C1N)C=C(C=C2Cl)Cl
InChIInChI=1S/C9H9Cl2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2/t8-/m1/s1
InChIKeyKJGMEAMNMDDGQA-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-6,8-Dichlorochroman-4-amine: Chiral Building Block with Defined 6,8-Dichloro Substitution for Asymmetric Synthesis and Medicinal Chemistry Procurement


(R)-6,8-Dichlorochroman-4-amine (CAS 1241681-63-9) is an enantiopure chiral amine belonging to the chroman (3,4-dihydro-2H-1-benzopyran) scaffold class, bearing chlorine atoms at the 6- and 8-positions of the aromatic ring and a primary amine at the 4-position with defined (R)-configuration . Its molecular formula is C₉H₉Cl₂NO with a molecular weight of 218.08 g/mol . The compound is supplied as the free base and is distinguished from its (S)-enantiomer (CAS 1241679-54-8) and from other dichlorochroman-4-amine regioisomers by its specific substitution pattern, which imparts distinct physicochemical properties including a predicted pKa of 8.06 ± 0.20, a predicted boiling point of 297.4 ± 40.0 °C, a predicted density of 1.373 ± 0.06 g/cm³, and a computed LogP of approximately 3.48 . Chiral chroman-4-amines serve as key intermediates in the synthesis of pharmacologically active compounds, including human Bradykinin B1 receptor antagonists [1].

Why Generic 6,8-Dichlorochroman-4-amine Substitution Fails: Regioisomer-Dependent Lipophilicity and Enantiomer-Specific Reactivity Create Non-Interchangeable Procurement Requirements


Dichlorochroman-4-amines are not a commodity class amenable to casual substitution. The position of chlorine atoms on the chroman aromatic ring fundamentally alters the compound's lipophilicity: the 6,8-dichloro pattern yields a computed LogP of ~3.48, whereas the 5,7-dichloro regioisomer exhibits an XLogP3 of 2.2 and the 7,8-dichloro regioisomer a LogP of ~2.1 [1]. This LogP differential of >1.3 units translates to an approximately 20-fold difference in octanol-water partition coefficient, directly impacting chromatographic behavior, membrane permeability in cell-based assays, and metabolic stability profiles during lead optimization. Furthermore, the defined (R)-configuration at the C-4 stereocenter is critical for asymmetric synthesis applications; the (S)-enantiomer (CAS 1241679-54-8) is a distinct chemical entity that cannot substitute for the (R)-form in enantioselective synthetic sequences or chiral SAR studies . Even within the 6,8-dichloro scaffold, the free base form (CAS 1241681-63-9, MW 218.08) differs from the hydrochloride salt (CAS 2990529-11-6, MW 254.54) in molecular weight, solubility, and reactivity, meaning procurement must precisely match the intended synthetic protocol .

Quantitative Differentiation Evidence for (R)-6,8-Dichlorochroman-4-amine: Head-to-Head Property Comparisons Against Closest Analogs


LogP Differential: 6,8-Dichloro Substitution Confers ~1.3 Log Units Higher Lipophilicity Than 5,7- and 7,8-Dichloro Regioisomers

The 6,8-dichloro substitution pattern on the chroman-4-amine scaffold produces a markedly higher computed lipophilicity compared to alternative dichloro regioisomers. The (R)-6,8-dichlorochroman-4-amine and its racemate both exhibit a computed LogP of 3.476 , whereas the 5,7-dichloro regioisomer has a PubChem-computed XLogP3-AA of 2.2 [1] and the 7,8-dichloro regioisomer has a supplier-computed LogP of 2.098 . This represents a LogP increase of 1.28–1.38 units for the 6,8-substitution pattern relative to the 5,7- and 7,8-analogs, equating to an approximately 19–24 fold greater octanol-water partition coefficient (calculated as 10^ΔLogP). For context, the unsubstituted chroman-4-amine parent scaffold has a LogP of 2.17 [2], indicating that the 6,8-dichloro pattern nearly doubles the LogP contribution compared to alternative regioisomeric arrangements. Such a differential directly impacts reversed-phase HPLC retention times, predicted membrane permeability (PAMPA/Caco-2), and plasma protein binding estimates used in early-stage drug discovery triage [3].

Lipophilicity LogP Regioisomer comparison Chromatographic retention Drug-likeness

pKa Modulation: 6,8-Dichloro Substitution Lowers Amine Basicity by ~0.8 pKa Units Relative to Unsubstituted Chroman-4-amine

The electron-withdrawing effect of the two chlorine substituents at positions 6 and 8 significantly reduces the basicity of the primary amine at the 4-position. The predicted pKa of (R)-6,8-dichlorochroman-4-amine is 8.06 ± 0.20 , compared with a predicted pKa of 8.87 ± 0.20 for the unsubstituted chroman-4-amine parent [1]. This ΔpKa of approximately -0.81 units means that at physiological pH (7.4), the 6,8-dichloro compound exists with a higher proportion of neutral free base (approximately 82% unprotonated vs. approximately 97% unprotonated for the parent, calculated from the Henderson-Hasselbalch equation). This shift in ionization equilibrium can affect solubility, salt formation propensity, and the compound's reactivity in pH-sensitive synthetic transformations such as reductive amination or amide coupling, where the nucleophilicity of the amine is pH-dependent [2].

Basicity pKa Electron-withdrawing effect Amine protonation state Ionization

Free Base Versus Hydrochloride Salt: (R)-6,8-Dichlorochroman-4-amine Free Base Offers 14% Lower Molecular Weight and Different Solubility Profile Compared to the (S)-Enantiomer HCl Salt

The commercially supplied form of the compound directly impacts synthetic utility. (R)-6,8-Dichlorochroman-4-amine is predominantly available as the free base (CAS 1241681-63-9) with a molecular weight of 218.08 g/mol [1], whereas the (S)-enantiomer is most commonly sourced as the hydrochloride salt (CAS 2664977-57-3) with a molecular weight of 254.54 g/mol . This represents a 36.46 g/mol (14.3%) increase in formula weight attributable to the HCl component. For preparative-scale synthesis, this mass difference translates to a 14.3% higher gravimetric requirement of the HCl salt to deliver equivalent molar amounts of the free amine. Furthermore, the free base form is directly compatible with reactions requiring nucleophilic amine participation (e.g., reductive amination, amide coupling with acid chlorides, or Boc-protection), while the hydrochloride salt requires a prior neutralization step that introduces additional processing time and potential yield loss [2]. The free base also offers greater solubility in organic solvents (e.g., DCM, THF, EtOAc) typically used in non-aqueous synthetic transformations.

Free base Hydrochloride salt Molecular weight Salt form Solubility

Chiral Chroman-4-amines as Privileged Intermediates: Class-Level Evidence for Bradykinin B1 Receptor Antagonist Synthesis Requiring Enantiopure Building Blocks

Enantiopure chroman-4-amines have been explicitly validated as key synthetic intermediates in the preparation of human Bradykinin B1 receptor antagonists—a clinically pursued target for inflammatory pain and neuropathic pain indications [1]. Bai et al. (2016) demonstrated that chiral chroman-4-amines can be accessed via catalytic asymmetric decarboxylative Mannich reaction and subsequently transformed into bioactive molecules without loss of enantioselectivity, explicitly identifying these compounds as 'key intermediates of the human Bradykinin B1 receptor antagonist' [1]. More broadly, the chroman scaffold is recognized as a privileged structure in medicinal chemistry with demonstrated activity across multiple CNS targets, including serotonin (5-HT₁A) receptors, the serotonin transporter (SERT), the glycine transporter 1 (GlyT1), and sirtuin 2 (SIRT2) [2][3][4]. The defined (R)-configuration at C-4 is essential for enantioselective target engagement; the (S)-enantiomer of related chroman-4-amine derivatives has been shown to produce divergent biological activity profiles in chiral SAR studies [5]. While no published quantitative biological data exist specifically for (R)-6,8-dichlorochroman-4-amine in isolation, the class-level precedent establishes that enantiopure dichlorochroman-4-amines serve as non-substitutable chiral intermediates for programs targeting GPCR and transporter-based CNS indications.

Chiral building block Bradykinin B1 receptor Asymmetric synthesis Enantiopure intermediate CNS drug discovery

Purity Specification Landscape: 98% Purity Grade Available for (R)-Enantiomer Free Base Supports Demanding Synthetic Applications Without Chromatographic Pre-purification

The (R)-6,8-dichlorochroman-4-amine free base is commercially available at 98% purity (NLT 98%) from suppliers including MolCore and Leyan , compared with 95% purity specifications for the racemic 6,8-dichlorochroman-4-amine (CAS 886762-89-6) from CymitQuimica and for the (S)-enantiomer hydrochloride from AChemBlock . The 3-percentage-point purity differential between the 98% (R)-free base and the 95% racemate is practically meaningful for synthetic applications: a 95% purity batch contains up to 5% unspecified impurities that may include synthetic byproducts (e.g., des-chloro reduction products, regioisomeric chlorination products, or oxidized chroman derivatives), which can propagate through multi-step sequences and complicate final product purification. The availability of 98% purity material reduces or eliminates the need for pre-use chromatographic purification, saving both time and material costs in parallel synthesis or library production settings. Suppliers including Bidepharm provide batch-specific QC documentation (NMR, HPLC, GC) for analogous dichlorochroman-4-amine products, enabling procurement with verified analytical traceability .

Purity HPLC Quality control Synthetic intermediate Procurement specification

Optimal Procurement and Application Scenarios for (R)-6,8-Dichlorochroman-4-amine Based on Established Differentiation Evidence


Scenario 1: Asymmetric Synthesis of CNS-Targeted GPCR Ligands Requiring Defined (R)-Stereochemistry at the Chroman C-4 Position

Medicinal chemistry programs targeting bradykinin B1 receptors, serotonin 5-HT₁A receptors, or GlyT1 transporters where the chroman scaffold serves as a privileged core can directly employ (R)-6,8-dichlorochroman-4-amine as an enantiopure building block. The defined (R)-configuration eliminates the need for chiral resolution steps downstream, and the free base form is directly compatible with amide coupling, reductive amination, and sulfonylation reactions commonly used to elaborate the 4-amino position into pharmacophoric groups [1]. The 6,8-dichloro substitution pattern provides a distinct lipophilicity profile (LogP ~3.48) that may be preferred when increased membrane permeability is desired relative to less lipophilic 5,7- or 7,8-dichloro analogs. This scenario is supported by the class-level validation of chiral chroman-4-amines as bradykinin B1 antagonist intermediates reported by Bai et al. (2016) [2].

Scenario 2: Lead Optimization SAR Campaigns Exploring the Effect of Dichloro Substitution Position on ADME and Target Potency

When conducting systematic structure-activity relationship studies across dichlorochroman regioisomers, (R)-6,8-dichlorochroman-4-amine provides the reference point for the 6,8-substitution pattern. The LogP differential of >1.3 units versus 5,7-dichloro (XLogP3 2.2) and 7,8-dichloro (LogP 2.1) analogs [3] enables researchers to probe the relationship between chlorine position, lipophilicity, and biological readouts such as cellular potency, metabolic stability in microsomal assays, and plasma protein binding. The 98% purity specification ensures that observed SAR trends are not confounded by impurity-driven assay artifacts, which is particularly important when testing compounds at low micromolar concentrations where even 5% impurities could contribute to false-positive signals.

Scenario 3: Multi-Step Parallel Library Synthesis Where Free Base Form and High Purity Reduce Pre-Reaction Processing

In parallel synthesis or automated library production settings, the availability of (R)-6,8-dichlorochroman-4-amine as a free base at 98% purity eliminates two common bottlenecks: (i) the neutralization step required when starting from hydrochloride salts, which adds operational complexity and can introduce variability in free-base recovery; and (ii) the pre-purification step often needed for 95%-purity building blocks to avoid impurity carryover. The free base form (MW 218.08) also provides accurate gravimetric dispensing for reactions scaled by molar equivalents, without the 14.3% mass penalty incurred by the hydrochloride salt (MW 254.54) . This scenario is most relevant for hit-to-lead and lead optimization phases where dozens to hundreds of analogs are synthesized in parallel.

Scenario 4: Chromatographic Method Development and Analytical Reference Standard Procurement

The significant LogP difference between 6,8-dichlorochroman-4-amine (LogP 3.48) and its regioisomers [3] directly translates to distinguishable reversed-phase HPLC retention times, making the (R)-6,8-dichloro compound valuable as a reference standard for chromatographic method development. Analytical chemistry groups developing purity or stability-indicating HPLC methods for dichlorochroman-4-amine intermediates can use the 98%-purity (R)-enantiomer as a system suitability standard to establish retention time windows and resolution criteria that differentiate the 6,8-dichloro isomer from potential regioisomeric impurities. This application leverages the compound's well-defined identity (CAS 1241681-63-9, SMILES N[C@@H]1CCOC2=C1C=C(Cl)C=C2Cl) [4] and availability with batch-specific QC documentation.

Quote Request

Request a Quote for (R)-6,8-Dichlorochroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.